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Compound Name: Boc-DL-m-tyrosine

Cat. No.: B1338370 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-DL-m-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine) is a protected, non-

proteinogenic amino acid derivative. It serves as a crucial building block in synthetic organic

chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence

of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the

controlled and sequential formation of peptide bonds, making it an invaluable tool in Solid-

Phase Peptide Synthesis (SPPS).

The "DL" designation indicates that the compound is a racemic mixture of both the D and L

enantiomers. The "meta" position of the hydroxyl group on the phenyl ring, as opposed to the

"para" position in natural tyrosine, confers unique structural and electronic properties. This

modification can lead to peptides and peptidomimetics with altered receptor binding affinities,

specificities, and enhanced stability against enzymatic degradation.[1] This guide provides a

comprehensive overview of the core physicochemical properties, experimental protocols for its

synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties
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Boc-DL-m-tyrosine is typically a white to off-white crystalline powder.[2] The Boc protecting

group enhances its stability and solubility in common organic solvents, which is advantageous

for synthetic applications.[2]

A summary of its key physicochemical data is presented below.

Property Value Reference

CAS Number 174732-96-8 [3]

Molecular Formula C₁₄H₁₉NO₅

Molecular Weight 281.3 g/mol

Appearance White to off-white powder [1]

Melting Point

Data not available for the

specific m-isomer; Boc-L-

tyrosine melts at 133-135 °C.

[4][5]

Solubility

Soluble in organic solvents

such as methanol, DMSO, and

ethanol; sparingly soluble in

water.

[1][2]

Optical Rotation

[α]²⁰/D ≈ 0° (as a racemic DL-

mixture). For comparison, Boc-

DL-tyrosine is 0 ± 1° (c=1 in

Dioxane).

Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of Boc-DL-m-tyrosine.

While specific spectra for the DL-m isomer are not readily published, the following tables

provide expected characteristic signals based on its structure and data from closely related

analogues like Boc-L-tyrosine.[6][7]

Table 2.1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or MeOD)
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Protons
Expected Chemical
Shift (δ) ppm

Multiplicity Integration

Aromatic 6.6 - 7.2 m 4H

-NH (Amide) ~5.0 d or br s 1H

-CH (α-proton) ~4.5 m 1H

-CH₂- (β-protons) 2.9 - 3.2 m 2H

-C(CH₃)₃ (Boc) ~1.4 s 9H

Table 2.2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or MeOD)

Carbon Expected Chemical Shift (δ) ppm

C=O (Carboxylic Acid) ~175

C=O (Boc) ~156

Aromatic C-OH ~157

Aromatic C-H / C-C 115 - 138

C (Boc Quaternary) ~80

Cα ~57

Cβ ~37

C(CH₃)₃ (Boc) ~28

Table 2.3: Expected FT-IR Spectral Data (Method: KBr Pellet)
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Functional Group
Expected Absorption Band
(cm⁻¹)

Description

O-H Stretch 3300 - 2500 (broad) Carboxylic acid

O-H Stretch 3600 - 3300 Phenolic

N-H Stretch ~3350 Urethane

C-H Stretch 3050 - 3000 Aromatic

C-H Stretch 2980 - 2930 Aliphatic (Boc & backbone)

C=O Stretch ~1710 Carboxylic acid dimer

C=O Stretch ~1690 Urethane (Boc group)

C=C Stretch 1600, 1500, 1450 Aromatic ring

Experimental Protocols
Detailed methodologies are critical for the successful synthesis, purification, and

characterization of Boc-DL-m-tyrosine.

Synthesis of Boc-DL-m-tyrosine
This protocol describes the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate

((Boc)₂O).[7][8]

Materials:

DL-m-tyrosine

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH) or Triethylamine (TEA)

Dioxane and Water (or THF and Water)

Ethyl acetate
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1 M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and 1 M

aqueous NaOH (2.5 equivalents). Stir the mixture at room temperature until a clear solution

is obtained.

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in

dioxane dropwise to the cooled reaction mixture over 30 minutes.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir

vigorously for 18-24 hours. Monitor the reaction progress using thin-layer chromatography

(TLC).

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane.

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to

remove unreacted (Boc)₂O and other non-polar impurities.

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the

slow addition of 1 M HCl. A white precipitate of the product should form.

Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100

mL).

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over

anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure

to yield the crude product, typically as a white foam or solid.[7]

Purification: Purify the crude product by recrystallization from a suitable solvent system, such

as ethyl acetate/hexane, to obtain pure Boc-DL-m-tyrosine.
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Characterization Protocols
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified Boc-DL-m-tyrosine in approximately

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use

standard parameters for ¹H and ¹³C{¹H} acquisitions.

FT-IR Spectroscopy (KBr Pellet Method):[6]

Sample Preparation: Grind 1-2 mg of the dry, purified product with ~150 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is formed.

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure

(8-10 tons) to form a translucent pellet.

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record

the spectrum, typically from 4000 to 400 cm⁻¹.

Applications in Research and Drug Development
Boc-DL-m-tyrosine is primarily used as a specialized building block in the synthesis of

peptides and other complex organic molecules.

Role in Peptide Synthesis
The Boc group provides temporary protection of the α-amino group, which is essential for the

stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[9] The use of

an unnatural amino acid like m-tyrosine allows for the creation of novel peptides with potentially

enhanced properties such as increased resistance to proteolysis, which can improve in-vivo

half-life.[1] The workflow for incorporating a Boc-protected amino acid in SPPS follows a well-

defined cycle.
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Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Utility in Drug Discovery
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The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop

peptide-based therapeutics with improved pharmacological profiles.[10] Modifying a lead

peptide sequence with Boc-DL-m-tyrosine in place of a natural amino acid can influence its

conformation, receptor binding, and metabolic stability. This allows for a systematic exploration

of the structure-activity relationship (SAR) to optimize drug candidates for potency, selectivity,

and durability.
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Caption: Conceptual drug discovery workflow using unnatural amino acids for lead

optimization.

Conclusion
Boc-DL-m-tyrosine is a synthetically valuable derivative of tyrosine, distinguished by its Boc-

protected amine and the meta-position of its hydroxyl group. Its well-defined physicochemical

properties and the established protocols for its synthesis and incorporation make it a powerful

tool for researchers. Its primary application lies in the construction of novel peptides and

peptidomimetics, enabling the systematic modification of biological molecules to enhance their

therapeutic potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1338370#physicochemical-characteristics-of-boc-dl-
m-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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